1-(3,4-dimethylphenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c1-17-6-7-21(13-18(17)2)30-16-20(14-23(30)31)24(32)28-15-19-8-11-29(12-9-19)26(33)22-5-4-10-27-25(22)34-3/h4-7,10,13,19-20H,8-9,11-12,14-16H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHVABKJOKQPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)C(=O)C4=C(N=CC=C4)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide represents a novel class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine ring, a piperidine moiety, and a dimethylphenyl group. Its molecular formula is , which contributes to its unique biological interactions.
Antimicrobial Activity
Recent studies indicate that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The compound's structural similarity to known antimicrobial agents suggests it may possess activity against multidrug-resistant pathogens. For instance, related compounds have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Active | 64 |
| Acinetobacter baumannii | Active | 128 |
| Klebsiella pneumoniae | Active | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that similar derivatives exhibit cytotoxic effects on various cancer cell lines. Notably, one study reported significant activity against A549 human lung cancer cells, with IC50 values indicating potent inhibition of cell proliferation .
The proposed mechanism of action for the biological activity of this compound involves modulation of specific cellular pathways. It is hypothesized that the compound acts as an agonist for certain receptors involved in cell signaling pathways related to inflammation and cancer progression. In particular, the interaction with the thrombopoietin receptor has been highlighted as a potential pathway for enhancing platelet production in thrombocytopenia .
Case Studies
- Antimicrobial Resistance : A study focusing on the antimicrobial efficacy of related compounds demonstrated their effectiveness against resistant strains. The findings support the exploration of this compound as a potential candidate in overcoming antibiotic resistance .
- Cytotoxicity in Cancer Models : In another case study, derivatives were tested across multiple cancer cell lines, revealing that modifications to the core structure significantly affected their cytotoxic profiles. The most effective derivatives showed IC50 values lower than those of standard chemotherapeutics .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s 2-(methylthio)nicotinoyl group increases lipophilicity compared to analogs with methoxy (e.g., ) or pyridinyl substituents. This may improve membrane permeability but reduce aqueous solubility.
Biological Activity Trends: Pyrrolidine carboxamides with pyridinyl substitutions (e.g., ) demonstrate kinase inhibition, suggesting the target compound may share similar mechanisms. Thiazolidinone analogs (e.g., ) diverge in activity (e.g., PPARγ modulation), highlighting the importance of the pyrrolidine core for kinase targeting.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to exceed 450 g/mol (based on structural analogs in ), which may impact bioavailability under Lipinski’s rules.
- Hydrogen-Bonding Capacity: The 5-oxopyrrolidine core and carboxamide group provide hydrogen-bond donors/acceptors, critical for target engagement. The methylthio group in the nicotinoyl moiety adds a hydrophobic interaction site .
Q & A
Q. Yield Optimization Strategies :
- Use Dean-Stark traps for azeotropic removal of water in condensation steps .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
- Crystallize the final product from methanol or ethanol to enhance purity (reported yields: ~56–65%) .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
- X-ray Crystallography : Resolves stereochemistry and confirms disorder in flexible moieties (e.g., methylthio groups) .
- NMR Spectroscopy :
- IR Spectroscopy : Peaks at ~1673 cm⁻¹ (amide C=O) and 1728 cm⁻¹ (thiazolidinone C=O) confirm functional groups .
Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance target binding?
Answer:
Key SAR Insights :
Q. Methodological Approach :
- Synthesize analogs with variations in the pyrrolidine ring (e.g., substituents at C3) and evaluate binding affinity via surface plasmon resonance (SPR).
- Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease panels) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Common Contradictions : Discrepancies in IC₅₀ values or off-target effects across studies.
Resolution Strategies :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across labs.
- Metabolic Stability Testing : Perform liver microsome assays to rule out metabolite interference .
- Co-crystallization Studies : Confirm binding modes if activity differs between analogs .
Basic: What purification methods are optimal for isolating this compound?
Answer:
- Liquid-Liquid Extraction : Separate organic phases using dichloromethane/water to remove polar impurities.
- Recrystallization : Use methanol or ethanol for final crystallization (purity >95% by HPLC) .
- Preparative HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for challenging separations .
Advanced: How can computational modeling predict off-target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., kinases, GPCRs).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond donors) using Schrödinger Suite .
Basic: What quality control assays ensure batch-to-batch consistency?
Answer:
- HPLC-PDA : Monitor purity (>98%) with a C18 column (acetonitrile/water, 1.0 mL/min, λ = 254 nm).
- LC-MS : Confirm molecular weight ([M+H]⁺ expected: ~530–540 Da).
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced: How to address discrepancies in enzyme inhibition kinetics?
Answer:
- Kinetic Assay Design : Use varying substrate concentrations and measure initial rates via spectrophotometry.
- Data Fitting : Apply Michaelis-Menten or Hill equations in GraphPad Prism to calculate Kᵢ and mechanism (competitive vs. non-competitive).
- Cross-Validation : Compare results with orthogonal methods (e.g., isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
